molecular formula C9H16O2 B14051395 1-[4-(Hydroxymethyl)cyclohexyl]ethanone

1-[4-(Hydroxymethyl)cyclohexyl]ethanone

Cat. No.: B14051395
M. Wt: 156.22 g/mol
InChI Key: VLUCDJNYKAGMSZ-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)cyclohexyl]ethanone is an organic compound with the molecular formula C9H16O2 It features a cyclohexane ring substituted with a hydroxymethyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexene to produce acetylcyclohexane, which is then further reacted to introduce the hydroxymethyl group . The reaction typically involves the use of solvents like diethyl ether (Et2O) and water (H2O), followed by drying and fractionation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of 1-[4-(Carboxymethyl)cyclohexyl]ethanone.

    Reduction: Formation of 1-[4-(Hydroxymethyl)cyclohexyl]ethanol.

    Substitution: Formation of various substituted cyclohexyl ethanone derivatives.

Scientific Research Applications

1-[4-(Hydroxymethyl)cyclohexyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone is unique due to the presence of both a hydroxymethyl group and an ethanone group on a cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[4-(hydroxymethyl)cyclohexyl]ethanone

InChI

InChI=1S/C9H16O2/c1-7(11)9-4-2-8(6-10)3-5-9/h8-10H,2-6H2,1H3

InChI Key

VLUCDJNYKAGMSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(CC1)CO

Origin of Product

United States

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